molecular formula C10H12N2O2 B182382 N,N'-(1,2-Phenylene)diacetamide CAS No. 2050-85-3

N,N'-(1,2-Phenylene)diacetamide

Cat. No. B182382
CAS RN: 2050-85-3
M. Wt: 192.21 g/mol
InChI Key: RLARNJBPODGLAZ-UHFFFAOYSA-N
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Description

“N,N’-(1,2-Phenylene)diacetamide” is a chemical compound with the IUPAC name N-[2-(acetylamino)phenyl]acetamide . It has a molecular weight of 192.22 .


Molecular Structure Analysis

The InChI code for “N,N’-(1,2-Phenylene)diacetamide” is 1S/C10H12N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N,N’-(1,2-Phenylene)diacetamide” is a solid at room temperature . The storage temperature is recommended to be dry and at room temperature .

Scientific Research Applications

  • Chemical Structure and Properties

    • N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide, a related compound, exhibits interesting chemical properties due to its structure, including intramolecular hydrogen bonding (Wang, Huang, & Tang, 2008).
  • Catalysis and Chemical Reactions

    • N,N'-(Phenylmethylene)diacetamide analogues have been used as efficient ligands in copper-catalyzed coupling reactions with aromatic nitrogen-containing heterocycles, demonstrating their potential in organic synthesis (Wan, Chai, Wu, & Pan, 2008).
  • Corrosion Inhibition

    • Novel Schiff’s Bases derived from N,N'-(1,2-Phenylene)diacetamide analogues have been evaluated for their corrosion inhibiting properties on mild steel in acidic environments, showing significant effectiveness (Singh & Quraishi, 2016).
  • Gas-Phase Kinetics

    • Studies on the gas-phase kinetics of N-substituted diacetamides, including phenyl diacetamide, provide insights into their reactivity and stability, which are crucial for various industrial applications (Al-Awadi & Al‐Omran, 1994).
  • Ionophore Applications

    • N,N'-(1,2-Phenylene)diacetamide derivatives have been developed as ionophores for barium-selective electrodes, highlighting their potential in analytical chemistry (Peshkova, Timofeeva, Grekovich, Korneev, & Mikhelson, 2010).
  • Molecular Structure Analysis

    • The crystal structure of E,Z (cis–trans) isomers of diacetamide has been studied, providing valuable information for understanding molecular interactions and designing materials with specific properties (Matias, Jeffrey, & Ruble, 1988).
  • Anti-HIV Activity

  • 3D Printing Applications

    • N,N'-(1,2-Phenylene)diacetamide derivatives have been used in stereolithographic 3D printing of oral modified-release dosage forms, indicating their utility in pharmaceutical manufacturing (Wang, Goyanes, Gaisford, & Basit, 2016).
  • NMR Spectroscopic Studies

    • Phenylenedioxydiacetamides, similar in structure to N,N'-(1,2-Phenylene)diacetamide, have been investigated using NMR spectroscopy for their complexation with calcium and potassium cations, contributing to our understanding of molecular interactions (Lin, Souza, & Alt, 1984).
  • Energetics in Chemical Reactions

    • Research on the energetics and cooperativity in three-center hydrogen bonding interactions involving diacetamide-X dimers offers insights into intermolecular interactions, relevant for material science and chemistry (Parra, Furukawa, Gong, & Zeng, 2001).

Safety And Hazards

The safety information for “N,N’-(1,2-Phenylene)diacetamide” includes several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

N-(2-acetamidophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLARNJBPODGLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174493
Record name N,N'-(o-Phenylene)di(acetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(1,2-Phenylene)diacetamide

CAS RN

2050-85-3
Record name N,N′-1,2-Phenylenebis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-85-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(o-Phenylene)di(acetamide)
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Record name 2050-85-3
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Record name N,N'-(o-Phenylene)di(acetamide)
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Record name N,N'-(o-phenylene)di(acetamide)
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Pandey, S Chakraborty, R Ghosh… - New Journal of …, 2022 - pubs.rsc.org
The effectiveness of MRI as a diagnostic tool has increased tremendously after the discovery of contrast agents (CAs). Most of the clinically approved CAs at present are relaxation-…
Number of citations: 2 pubs.rsc.org
JK Laha… - European Journal of …, 2014 - Wiley Online Library
A palladium‐catalyzed domino approach to the synthesis of 10,11‐dihydro‐5H‐dibenzo[b,e][1,4]diazepines starting from o‐phenylenediamines and 2‐bromobenzyl bromides or …
L Hiscock, KE Maly, LN Dawe - 2018 - scholars.wlu.ca
The focus of this thesis is the synthesis of novel heterocyclic pentacene analogs and the investigation of their self-organization for the development of new materials for organic …
Number of citations: 1 scholars.wlu.ca
S Cunha, LLB de Santana - Journal of the Brazilian Chemical Society, 2017 - SciELO Brasil
An expeditious and green synthesis of acetamides in a solvent-free simple way is described, without catalyst or additives, and in good yield by an instantaneous reaction of anilines or 2-…
Number of citations: 3 www.scielo.br
RJ Rahaim Jr, RE Maleczka Jr - Synthesis, 2006 - thieme-connect.com
A combination of palladium (II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane (PMHS) facilitates the room-temperature reduction of aromatic nitro compounds to …
Number of citations: 72 www.thieme-connect.com
DW Zhang, H Wang, ZT Li - Hydrogen Bonded Supramolecular Structures, 2015 - Springer
This chapter summarizes the important and typical intramolecular and intermolecular hydrogen bonding motifs. The capacities of hydrogen bonding donors and acceptors are first …
Number of citations: 5 link.springer.com

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